4-(3-methoxy-4-propoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone
Overview
Description
4-(3-methoxy-4-propoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone is a chemical compound that has been studied for its potential use in scientific research. It is also known by the name PD168393. This compound belongs to the quinazoline family and has been found to have several interesting properties that make it a useful tool in various scientific investigations.
Mechanism of Action
The mechanism of action of 4-(3-methoxy-4-propoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone involves the inhibition of the tyrosine kinase activity of EGFR. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on EGFR, this compound has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. The compound has also been found to have anti-inflammatory effects, which makes it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(3-methoxy-4-propoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone in lab experiments is its specificity for EGFR. This makes it a useful tool for studying the role of EGFR in various cellular processes. However, one limitation of using this compound is its potential toxicity, as it has been found to induce apoptosis in normal cells as well as cancer cells.
Future Directions
There are several future directions for the study of 4-(3-methoxy-4-propoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone. One area of research is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another area of research is the study of the compound's anti-inflammatory effects and its potential use in the treatment of inflammatory diseases. Additionally, the compound's potential use in combination with other cancer therapies is an area of ongoing research.
Scientific Research Applications
4-(3-methoxy-4-propoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone has been studied for its potential use in various scientific investigations. It has been found to have inhibitory effects on the epidermal growth factor receptor (EGFR), which is a protein that plays a key role in the regulation of cell growth and division. This makes it a useful tool in cancer research, as EGFR is often overexpressed in cancer cells.
properties
IUPAC Name |
4-(3-methoxy-4-propoxyphenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-5-8-25-19-7-6-15(11-20(19)24-4)16-12-21(23)22-18-10-14(3)13(2)9-17(16)18/h6-7,9-11,16H,5,8,12H2,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUDNJGSZBXILE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2CC(=O)NC3=C2C=C(C(=C3)C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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